tert-butyl N-{[(1-cyanocyclobutyl)carbamoyl]methyl}-N-methylcarbamate
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Overview
Description
tert-butyl N-{[(1-cyanocyclobutyl)carbamoyl]methyl}-N-methylcarbamate: is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a tert-butyl group, a cyanocyclobutyl moiety, and a carbamate linkage, making it a subject of interest for researchers exploring novel chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(1-cyanocyclobutyl)carbamoyl]methyl}-N-methylcarbamate typically involves multiple steps:
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Formation of the Cyanocyclobutyl Intermediate: : The initial step involves the preparation of the 1-cyanocyclobutyl intermediate. This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dihalobutane, followed by cyanation using reagents like sodium cyanide under controlled conditions.
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Carbamoylation: : The cyanocyclobutyl intermediate is then reacted with a carbamoylating agent, such as methyl isocyanate, to introduce the carbamate functionality. This reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage.
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tert-Butyl Protection: : The final step involves the protection of the carbamate nitrogen with a tert-butyl group. This can be achieved using tert-butyl chloroformate in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanocyclobutyl moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions using reagents like lithium aluminum hydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Primary amines or secondary amines depending on the extent of reduction.
Substitution: Substituted carbamates with various functional groups replacing the tert-butyl group.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: Used as an intermediate in the synthesis of more complex molecules for research purposes.
Biology and Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Used in the development of probes for studying biological pathways and mechanisms.
Industry
Materials Science:
Agriculture: Explored for its use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-{[(1-cyanocyclobutyl)carbamoyl]methyl}-N-methylcarbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanocyclobutyl moiety can engage in specific interactions with molecular targets, while the carbamate group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-{[(1-cyanocyclopropyl)carbamoyl]methyl}-N-methylcarbamate: Similar structure but with a cyclopropyl instead of a cyclobutyl group.
tert-butyl N-{[(1-cyanocyclohexyl)carbamoyl]methyl}-N-methylcarbamate: Features a cyclohexyl group, offering different steric and electronic properties.
Uniqueness
Structural Complexity: The presence of a cyanocyclobutyl moiety provides unique steric and electronic characteristics.
Versatility: The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
This detailed overview should provide a comprehensive understanding of tert-butyl N-{[(1-cyanocyclobutyl)carbamoyl]methyl}-N-methylcarbamate, its preparation, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl N-[2-[(1-cyanocyclobutyl)amino]-2-oxoethyl]-N-methylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-12(2,3)19-11(18)16(4)8-10(17)15-13(9-14)6-5-7-13/h5-8H2,1-4H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCVLXYEMICXLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)NC1(CCC1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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